molecular formula C7H14ClNOS B14482511 [1-(Dimethylamino)-3-oxoprop-1-en-2-yl](dimethyl)sulfanium chloride CAS No. 67460-35-9

[1-(Dimethylamino)-3-oxoprop-1-en-2-yl](dimethyl)sulfanium chloride

Katalognummer: B14482511
CAS-Nummer: 67460-35-9
Molekulargewicht: 195.71 g/mol
InChI-Schlüssel: YOXLCNBDCFXESH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride: is a chemical compound with the molecular formula C7H14ClNOS . It is known for its unique structure, which includes a sulfanium ion, making it an interesting subject of study in organic chemistry .

Vorbereitungsmethoden

The synthesis of 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride typically involves the reaction of dimethyl sulfide with a suitable precursor under controlled conditions. The reaction conditions often include the use of a strong base to facilitate the formation of the sulfanium ion. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .

Analyse Chemischer Reaktionen

1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Wirkmechanismus

The mechanism of action of 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride involves the formation of sulfonium ylides, which are highly reactive intermediates. These ylides can undergo various reactions, including nucleophilic addition and cycloaddition, leading to the formation of complex organic molecules. The molecular targets and pathways involved in these reactions are of significant interest in organic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride include:

    Dimethylsulfonium methylide: Another sulfonium ylide used in organic synthesis.

    Trimethylsulfonium iodide: A precursor to sulfonium ylides.

    Dimethyloxosulfonium methylide:

The uniqueness of 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride lies in its specific structure, which allows for unique reactivity and applications in various fields .

Eigenschaften

CAS-Nummer

67460-35-9

Molekularformel

C7H14ClNOS

Molekulargewicht

195.71 g/mol

IUPAC-Name

[1-(dimethylamino)-3-oxoprop-1-en-2-yl]-dimethylsulfanium;chloride

InChI

InChI=1S/C7H14NOS.ClH/c1-8(2)5-7(6-9)10(3)4;/h5-6H,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

YOXLCNBDCFXESH-UHFFFAOYSA-M

Kanonische SMILES

CN(C)C=C(C=O)[S+](C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.